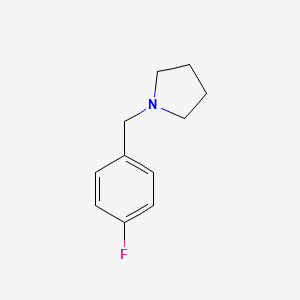

1-(4-Fluorobenzyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRFDYCXYAHGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442687 | |

| Record name | Pyrrolidine, 1-[(4-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139592-91-9 | |

| Record name | Pyrrolidine, 1-[(4-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Fluorobenzyl Pyrrolidine and Derivatives

Strategies for N-Alkylation of Pyrrolidine (B122466) Ring Systems

The most direct method for the synthesis of 1-(4-Fluorobenzyl)pyrrolidine is the N-alkylation of the pyrrolidine ring. This typically involves the reaction of pyrrolidine with a 4-fluorobenzyl halide, such as 4-fluorobenzyl chloride or 4-fluorobenzyl bromide. The reaction is a nucleophilic substitution where the secondary amine of the pyrrolidine ring acts as a nucleophile, displacing the halide from the benzylic carbon.

Another common and efficient strategy is reductive amination . This method involves the reaction of pyrrolidine with 4-fluorobenzaldehyde (B137897) to form an intermediate iminium ion, which is then reduced in situ to the desired product. harvard.edu A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective option. harvard.edu Transfer hydrogenation, using hydrogen donors like formic acid in the presence of a metal catalyst (e.g., iridium complexes), has also been demonstrated as a practical approach for the reductive amination of diketones with anilines to form N-aryl-substituted pyrrolidines. nih.gov

Table 1: Comparison of N-Alkylation Strategies for Pyrrolidine

| Method | Reactants | Key Features |

| Direct Alkylation | Pyrrolidine, 4-Fluorobenzyl Halide | Straightforward, potential for overalkylation. |

| Reductive Amination | Pyrrolidine, 4-Fluorobenzaldehyde | High efficiency, avoids overalkylation, mild conditions. harvard.edu |

| Transfer Hydrogenation | Diketones, Anilines, Formic Acid | Applicable for N-aryl derivatives, uses a hydrogen donor. nih.gov |

Stereoselective Synthesis Approaches for this compound Analogs

Achieving stereoselectivity in the synthesis of this compound analogs is crucial when specific stereoisomers are required for biological activity. Chiral pool synthesis, starting from readily available chiral molecules like (S)-proline, is a common strategy to produce enantiomerically pure pyrrolidine derivatives. osi.lvnih.gov For instance, (S)-prolinol, obtained from the reduction of proline, serves as a versatile chiral building block for the synthesis of various substituted pyrrolidines. nih.govmdpi.com

Asymmetric synthesis methods, including organocatalysis and metal catalysis, have emerged as powerful tools for creating chiral pyrrolidines. nih.gov For example, the diastereoselective addition of Grignard reagents to chiral imines derived from (R)-phenylglycinol has been used to synthesize trans-2,5-disubstituted pyrrolidines. nih.gov Ring-closing enyne metathesis is another efficient method for preparing chiral pyrrolidine derivatives under mild conditions. organic-chemistry.orgacs.org Furthermore, heterogeneous catalytic hydrogenation of highly substituted pyrroles can be performed with excellent diastereoselectivity to yield functionalized pyrrolidines with multiple stereocenters. researchgate.net

Multi-Step Reaction Sequences for Complex Pyrrolidine-Based Structures

The synthesis of more complex molecules incorporating the this compound scaffold often requires multi-step reaction sequences. These sequences can involve the initial formation of the substituted pyrrolidine ring followed by further functionalization. For example, a multi-step synthesis might begin with the creation of a key pyrrolidine intermediate, which is then elaborated through a series of reactions to build the final complex structure. nih.gov

One common approach is the use of 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles, which provides a powerful method for constructing the pyrrolidine ring with a high degree of stereocontrol. nih.gov Multi-component reactions (MCRs) have also gained prominence as they allow for the construction of complex pyrrolidine derivatives in a single step from three or more starting materials, offering high atom and step economy. tandfonline.comresearchgate.net For instance, a one-pot three-component [3 + 2] cycloaddition reaction can be employed to generate spirooxindole pyrrolidine derivatives. tandfonline.com

Application of Organocatalysis in Pyrrolidine Synthesis

Organocatalysis has become a cornerstone of modern asymmetric synthesis, and its application to the synthesis of pyrrolidines is well-established. mdpi.combenthamdirect.com Proline and its derivatives are among the most widely used organocatalysts for a variety of asymmetric transformations. mdpi.com These catalysts can facilitate reactions such as asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions to produce chiral pyrrolidine precursors with high enantioselectivity. beilstein-journals.orgnih.gov

For example, diarylprolinol silyl (B83357) ethers are highly efficient organocatalysts for numerous chemical transformations. beilstein-journals.org The development of bifunctional organocatalysts, which possess both a nucleophilic/electrophilic site and a Brønsted acid/base site, has further expanded the scope of organocatalysis in pyrrolidine synthesis. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereoselectivity. An enantioselective, organocatalytic one-pot synthesis of pyrrolidine core structures can be achieved by combining several different organocatalytic reactions. acs.org

Advanced Spectroscopic and Chromatographic Techniques in Synthetic Elucidation

The characterization and purification of this compound and its derivatives rely heavily on advanced spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for determining the chemical structure of the synthesized compounds. nih.gov The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the connectivity and stereochemistry of the molecule. researchgate.net For instance, the ¹³C NMR spectrum of 1-(4-fluorobenzyl)pyrrolidin-2-one shows characteristic signals for the carbonyl carbon and the aromatic carbons. purdue.edu

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. osi.lv Infrared (IR) spectroscopy provides information about the functional groups present in the molecule.

Chromatographic techniques are essential for the purification of the synthesized compounds. Column chromatography using silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials and byproducts. researchgate.net High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes, allowing for the separation of complex mixtures and the isolation of pure compounds.

Table 2: Spectroscopic Data for a Representative Pyrrolidine Derivative

| Technique | Observed Data for 1-(4-fluorobenzyl)pyrrolidin-2-one purdue.edu |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.28 – 7.13 (m, 2H), 7.07 – 6.92 (m, 2H), 4.39 (d, J = 4.9 Hz, 2H), 3.30 – 3.18 (m, 2H), 2.48 – 2.35 (m, 2H), 2.09 – 1.88 (m, 2H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): Aromatic C-F, Aromatic C-H, C=O, CH₂, CH₂, CH₂, CH₂ |

Applications of 1 4 Fluorobenzyl Pyrrolidine in Organic Synthesis

Role as a Key Intermediate in Chemical Transformations

Searches for the role of 1-(4-Fluorobenzyl)pyrrolidine as a key intermediate in chemical transformations did not yield specific, replicable examples with detailed research findings. While it is plausible that this compound could serve as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry, dedicated studies detailing its reactivity, reaction yields, and the specific advantages of the 4-fluoro substitution on the benzyl (B1604629) group are not readily found. For instance, while the related compound 2-(4-Fluorobenzyl)pyrrolidine is mentioned as a key intermediate in pharmaceutical development, similar documentation for the 1-substituted isomer is lacking. chemimpex.com

Utilization in the Construction of Diverse Heterocyclic Frameworks

The utility of this compound in the construction of diverse heterocyclic frameworks is also an area with limited specific information. One tangentially related study describes the use of p-fluorobenzylamine in a reaction with pyrrolidine-2,3,4-tricarboxylic anhydrides to produce polysubstituted octahydropyrrolo[3,4-b]pyrroles. researchgate.net This suggests that the 4-fluorobenzyl moiety can be incorporated into fused heterocyclic systems. However, this example does not start from this compound itself, but rather introduces the fluorobenzyl group onto a pre-existing pyrrolidine (B122466) derivative. There is a lack of documented instances where this compound is used as the foundational pyrrolidine-containing reactant for the construction of other heterocyclic rings.

Contributions to Novel Material Synthesis

There is no significant information available in the reviewed literature or patents that details the contributions of this compound to the synthesis of novel materials. While pyrrole-containing compounds, in general, have applications in materials science, for example, in the development of conducting polymers and liquid crystals, these applications are not specifically linked to this compound. sioc-journal.cn The presence of a fluorine atom can influence properties like dielectric anisotropy in liquid crystals, but there are no specific examples of this compound derivatives being investigated for such purposes. researchgate.netnih.gov

Advanced Medicinal Chemistry and Biological Investigations of 1 4 Fluorobenzyl Pyrrolidine Analogs

Structure-Activity Relationship (SAR) Studies of 1-(4-Fluorobenzyl)pyrrolidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR investigations focus on how alterations to the fluorinated benzyl (B1604629) group and the pyrrolidine (B122466) ring impact their pharmacological effects.

The position of the fluorine atom on the benzyl ring is a critical determinant of a molecule's biological activity. While direct SAR studies systematically altering the fluorine position on 1-benzylpyrrolidine for a single target are not extensively documented, the principles can be inferred from studies on analogous N-benzyl structures. The location of fluorine (ortho, meta, or para) significantly affects the molecule's electronic properties, lipophilicity, and metabolic stability.

For instance, in a series of N-benzylpyridinium derivatives designed as cholinesterase inhibitors, the position of halogen substituents on the benzyl ring dramatically influenced potency. While 2-fluoro and 3-fluoro derivatives of one coumarin-based series showed lower acetylcholinesterase (AChE) inhibition (IC50 = 2.9 µM and 2.8 µM, respectively) compared to other halogenated analogs, this highlights the sensitivity of the enzyme's active site to the substituent's location frontiersin.orgnih.gov. The fluorine atom's strong electronegativity can alter the pKa of the pyrrolidine nitrogen and influence hydrogen bond interactions with target enzymes. Furthermore, selective fluorination can block metabolic oxidation at certain positions, thereby enhancing the compound's pharmacokinetic profile nih.gov. Studies on fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives showed that isomeric position of the fluorine atom influenced antibacterial and antifungal activity, with different isomers showing varied efficacy against strains like Staphylococcus aureus and Candida albicans nih.gov. This underscores that the precise placement of the fluorine atom is a key optimization parameter in drug design.

Beyond the fluorine atom, variations in other substituents on both the benzyl and pyrrolidine rings have profound effects on the pharmacological profiles of these analogs.

Substituents on the Benzyl Ring: The nature and position of substituents on the phenyl ring dictate interactions with the target protein. Studies on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives as AChE inhibitors revealed that electron-withdrawing groups, such as chlorine (Cl), fluorine (F), and nitro (NO2), at the ortho and para positions of the benzyl ring resulted in the most potent activity nih.gov. The compound with an ortho-chlorine substituent was the most effective in this series, with an IC50 value of 0.91 µM nih.gov. Conversely, an electron-donating methoxy group at the meta position also afforded favorable potency (IC50 = 5.5 µM), indicating that both electronic and steric factors are at play nih.gov.

Substituents on the Pyrrolidine Ring: Modifications to the pyrrolidine ring itself are crucial for tuning activity and selectivity. In the development of N-phenylpyrrolamide inhibitors of DNA gyrase, adding various nitrogen-containing heterocycles to the central phenyl core (analogous to the pyrrolidine's position relative to the benzyl group) was a key strategy. The introduction of groups like 3-aminopyrrolidine or 3-aminopiperidine was intended to create additional hydrogen bonding opportunities within the enzyme's active site and leverage the potential for a positive charge to enhance bacterial cell accumulation helsinki.fi. The pyrrolidine scaffold's rigidity and stereochemical possibilities make it a valuable component for orienting substituents in three-dimensional space to achieve optimal binding.

Enzyme Inhibition Studies of this compound Analogs

Analogs of this compound have been investigated as inhibitors of several key enzymes implicated in a range of diseases. These studies provide insight into their potential therapeutic applications.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a primary strategy for treating Alzheimer's disease. While data specifically on this compound is limited, related N-benzyl heterocyclic structures have been extensively studied.

In a series of 1-benzylpiperidine derivatives, the compound featuring a para-fluorine atom in a 2-phenylacetate moiety emerged as the most potent AChE inhibitor (IC50 = 5.10 µM) mdpi.com. This suggests that the fluorine atom enhances interactions with key residues in the AChE active site. Another study on N-benzylated tetrahydroprotoberberine alkaloids found that the N-benzyl derivatives were the most active against AChE, with IC50 values of 40.6 µM and 51.9 µM nih.gov. Research on benzylpiperazine derivatives showed that an ortho-chloro substituent on the benzyl ring led to the highest AChE inhibitory potency (IC50 = 0.91 µM) nih.gov. These findings collectively indicate that the N-benzyl heterocycle is a viable pharmacophore for cholinesterase inhibition, with activity being highly dependent on the substitution pattern of the benzyl ring.

Table 1: Cholinesterase Inhibition by N-Benzyl Heterocycle Analogs

| Compound Series | Key Substituent | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1-Benzylpiperidine Derivative | p-Fluoro on phenylacetate moiety | AChE | 5.10 | mdpi.com |

| N-Benzyltetrahydroprotoberberine | N-Benzyl | AChE | 40.6 | nih.gov |

| N-Benzylpiperazine Derivative | o-Chloro on benzyl ring | AChE | 0.91 | nih.gov |

| N-Benzylpiperazine Derivative | m-Methoxy on benzyl ring | AChE | 5.5 | nih.gov |

| 1-Benzylpiperidine Derivative | Unspecified | BuChE | 26.78 | mdpi.com |

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleotides and certain amino acids, making it a well-established target for antimicrobial and anticancer drugs patsnap.com. While direct investigation of this compound analogs as DHFR inhibitors is not prominent in the literature, SAR studies of other benzyl-containing inhibitors provide valuable insights.

For example, in a series of 2,4-diamino-5-benzylpyrimidines, a class of potent DHFR inhibitors, it was postulated that substitution at the meta position of the benzyl ring is preferable to substitution at the para position for optimal binding to bovine liver DHFR nih.gov. This is the class to which the antibacterial drug Trimethoprim belongs mdpi.com. More recent research has also explored pyrrolidine-based scaffolds for DHFR inhibition, with a series of 4-pyrrolidine-based thiosemicarbazones being synthesized and evaluated for this purpose researchgate.net. The combination of these findings suggests that a 1-benzylpyrrolidine framework, particularly with meta-substituents on the benzyl ring, could be a promising, albeit underexplored, scaffold for the development of novel DHFR inhibitors.

Bacterial DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit) are essential type IIA topoisomerases that control DNA topology, making them prime targets for antibacterial agents. A closely related series of compounds, N-phenylpyrrolamides, has been extensively developed as potent inhibitors of the ATP-binding site of these enzymes.

These studies reveal that the pyrrolamide core is crucial for activity. Optimization of this scaffold has led to compounds with low nanomolar IC50 values against E. coli DNA gyrase nih.gov. For example, one of the most potent compounds in a series of N-phenylpyrrolamides exhibited an IC50 of 13 nM against E. coli gyrase nih.gov. Further modifications, such as introducing a basic substituent at the central benzene core, led to a new series with improved antibacterial activity, particularly against Gram-positive pathogens helsinki.fi. One such compound showed an IC50 of 112 nM against S. aureus DNA gyrase helsinki.fi. These inhibitors generally show selectivity for bacterial enzymes over human topoisomerase IIα, which is a critical feature for safety . The most effective compounds achieve minimum inhibitory concentrations (MICs) in the sub-micromolar range against clinically relevant strains like methicillin-resistant S. aureus (MRSA) nih.gov.

Table 2: DNA Gyrase and Topoisomerase IV Inhibition by N-Phenylpyrrolamide Analogs

| Compound ID | Target Enzyme | Organism | IC50 (nM) | Reference |

|---|---|---|---|---|

| Compound 10b | DNA Gyrase | E. coli | ~20 | helsinki.fi |

| Compound 10b | DNA Gyrase | S. aureus | 112 | helsinki.fi |

| Compound 10c | DNA Gyrase | E. coli | ~20 | helsinki.fi |

| Compound 14 | DNA Gyrase | E. coli | ~20 | helsinki.fi |

| Oxadiazolone Derivative 11a | DNA Gyrase | E. coli | 85 | nih.gov |

| Compound 22i | Topoisomerase IV | E. coli | 143 |

Receptor Binding and Modulation Profiling of this compound Analogs

The interaction of this compound analogs with various neurotransmitter and peptide receptors has been a significant area of research, revealing their potential to modulate key signaling pathways in the central nervous system.

Dopaminergic Receptor Affinities and Activities

Dopamine (B1211576) receptors, particularly the D2-like (D2, D3, D4) subtypes, are important targets for antipsychotic and antidepressant medications. mdpi.com Pyrrolidine-containing compounds have been evaluated for their affinity at these receptors. For instance, a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogs were synthesized and tested for their binding to dopamine D2, D3, and D4 receptors. researchgate.net Another analog, (S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide ([18F]fallypride), was identified as a selective, high-affinity antagonist of D2/D3 receptors. nih.gov

Serotonergic Receptor Interactions

Serotonin (5-HT) receptors are implicated in a wide range of physiological and pathological processes. nih.gov The 5-HT1A receptor subtype is a key target for anxiolytic and antidepressant drugs. The design of ligands with high affinity for this receptor often incorporates a heterocyclic nucleus, a spacer chain, and a substituted piperazine or piperidine moiety. nih.govnih.gov The nitrogen atom of the piperazine or a related structure can form a crucial salt bridge interaction with an aspartate residue (Asp116) in the 5-HT1A receptor binding domain. nih.gov While many potent 5-HT1A ligands are based on arylpiperazine structures, the underlying principles can be applied to pyrrolidine-containing analogs.

Adrenergic Receptor Engagement

Adrenergic receptors are involved in regulating cardiovascular and metabolic functions. nih.gov A novel class of human β3-adrenergic receptor agonists was designed by incorporating a pyrrolidine scaffold to constrain the flexible ethanolamine core found in many β3-AR agonists. nih.gov This modification maintained potent β3 functional agonism while improving selectivity and metabolic stability. nih.gov One compound from this series, compound 39, demonstrated excellent functional β3 agonist potency across different species. nih.gov

N-Methyl-D-aspartate (NMDA) Receptor Ligand Studies

NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory. eco-vector.com Overactivation of these receptors can lead to excitotoxicity, making NMDA receptor antagonists a subject of interest for treating various neurological conditions. eco-vector.com A number of antagonists targeting the NR2B subunit of the NMDA receptor share a common structural motif, often a 4-benzyl-piperidine group linked to a second aromatic system. nih.gov This structure is similar to the this compound framework. The prototype for these NR2B-selective antagonists is ifenprodil, which shows over 100-fold selectivity for NR2B over NR2A-containing receptors. nih.govnih.gov

Melanocortin-4 Receptor (MC4R) Agonism

The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and body weight, making it an attractive target for obesity treatments. nih.govpalatin.com A series of trans-4-phenylpyrrolidine-3-carboxamides were synthesized and identified as potent ligands for the human MC4R. researchgate.net Interestingly, stereochemistry played a critical role in their activity; one diastereoisomer (3S,4R-configuration) acted as a potent agonist, while its enantiomer (3R,4S-configuration) was a functional antagonist. researchgate.net For example, the agonist compound 20f-1 displayed a Ki of 11 nM and an EC50 of 24 nM, whereas its antagonist isomer 20f-2 had a Ki of 8.6 nM and an IC50 of 65 nM. researchgate.net Another pair of diastereoisomers, 13b-1 and 13b-2, showed similar opposing activities with high potency. researchgate.net

| Compound/Class | Receptor Target | Binding/Activity Data (Ki, IC50, EC50) | Functional Activity | Reference |

|---|---|---|---|---|

| [18F]fallypride | Dopamine D2/D3 | High Affinity | Antagonist | nih.gov |

| Compound 39 (pyrrolidine-based) | β3-Adrenergic | Excellent Potency | Agonist | nih.gov |

| Ifenprodil | NMDA (NR2B) | High Affinity & Selectivity | Antagonist | nih.gov |

| Compound 20f-1 (3S,4R) | Melanocortin-4 (MC4R) | Ki = 11 nM; EC50 = 24 nM | Agonist | researchgate.net |

| Compound 20f-2 (3R,4S) | Melanocortin-4 (MC4R) | Ki = 8.6 nM; IC50 = 65 nM | Antagonist | researchgate.net |

| Compound 13b-1 (3S,4R) | Melanocortin-4 (MC4R) | Ki = 1.0 nM; EC50 = 3.8 nM | Agonist | researchgate.net |

| Compound 13b-2 (3R,4S) | Melanocortin-4 (MC4R) | Ki = 4.7 nM; IC50 = 64 nM | Antagonist | researchgate.net |

Antimicrobial Efficacy of this compound Analogs

Several studies have highlighted the potential of pyrrolidine derivatives, including those with fluorinated benzylidene or fluorophenyl moieties, as antibacterial agents.

One study focused on thiazole-based pyrrolidine derivatives, including a compound with a 4-fluorophenyl group, (3S-4S)-1-((4-(4-fluorophenyl)thiazol-2-yl)amino)-3,4-dihydroxyprolidine-2,5-dione. This particular analog demonstrated selective antibacterial activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com It did not, however, show a zone of inhibition against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium. The selective activity is thought to be due to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria, with the outer membrane of Gram-negative bacteria acting as a barrier biointerfaceresearch.com.

In another study, N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide was synthesized and showed activity against both the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli researchgate.net. The presence of a hydroxyl group on the benzene ring and the azomethine group are considered important pharmacophores for antimicrobial activity researchgate.net.

The broader class of pyrrolidine derivatives has been shown to possess antibacterial properties, and the incorporation of a 4-fluorophenyl substituent has been noted for its efficacy against B. cereus and S. aureus nih.gov.

| Compound Analog | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| (3S-4S)-1-((4-(4-fluorophenyl)thiazol-2-yl)amino)-3,4-dihydroxyprolidine-2,5-dione | Staphylococcus aureus | 30.53 ± 0.42 mm inhibition zone (at 400 µg) | biointerfaceresearch.com |

| (3S-4S)-1-((4-(4-fluorophenyl)thiazol-2-yl)amino)-3,4-dihydroxyprolidine-2,5-dione | Bacillus cereus | 21.70 ± 0.36 mm inhibition zone (at 400 µg) | biointerfaceresearch.com |

| (3S-4S)-1-((4-(4-fluorophenyl)thiazol-2-yl)amino)-3,4-dihydroxyprolidine-2,5-dione | Escherichia coli | No inhibition zone | biointerfaceresearch.com |

| (3S-4S)-1-((4-(4-fluorophenyl)thiazol-2-yl)amino)-3,4-dihydroxyprolidine-2,5-dione | Salmonella typhimurium | No inhibition zone | biointerfaceresearch.com |

| N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | Active | researchgate.net |

| N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | Active | researchgate.net |

Analogs of this compound have also been investigated for their antifungal properties. A study on the synthesis of novel tetrazole derivatives bearing a pyrrolidine moiety included compounds with a 2-(4-fluorophenyl)pyrrolidine structure. Specifically, the compound 5-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole was synthesized and evaluated for its activity against Candida albicans. nih.gov This highlights the potential of combining the fluorophenyl-pyrrolidine scaffold with other heterocyclic systems to generate potent antifungal agents.

The broader family of pyrrolidine derivatives, such as those incorporated into chalcone and pyrazoline structures, have also been reported to possess antifungal activities researchgate.net. These findings suggest that the this compound core could serve as a valuable starting point for the development of new antifungal drugs.

The investigation of this compound analogs for antiviral activity is an emerging area of research. While direct studies on this specific compound are limited, related structures have shown promise. For instance, N-(4-chlorobenzyl)triflupromazinium chloride, which contains a substituted benzyl group, has demonstrated activity against Herpes Simplex Virus-1 (HSV-1) nih.gov. This compound is thought to inhibit the early stages of viral replication nih.gov. The exploration of various pyrrolidine-containing scaffolds in antiviral drug discovery is ongoing, with the goal of identifying novel agents with potent activity against a range of viruses researchgate.net.

Anticancer and Antitumor Potential of this compound Analogs

The cytotoxic effects of pyrrolidine derivatives against various cancer cell lines have been a subject of significant research. While specific data for this compound is not extensively available, its analogs have shown interesting anticancer potential.

A study on thiazole-based pyrrolidine derivatives, including a compound with a 4-fluorophenyl group, also assessed their cytotoxicity against L929 mouse fibroblast cells. The results indicated that this compound did not exhibit significant toxic effects at the concentrations tested, which is a positive attribute for a potential therapeutic agent. biointerfaceresearch.com

Other research has focused on different classes of pyrrolidine derivatives. For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against the A549 human lung adenocarcinoma cell line mdpi.com. This indicates that modifications at the 1-position of the pyrrolidine ring can lead to potent cytotoxic compounds.

Furthermore, studies on substituted 1,4-naphthoquinones have demonstrated significant antiproliferative activity against prostate (DU-145), breast (MDA-MB-231), and colon (HT-29) cancer cell lines nih.gov. Although structurally different, these findings underscore the broad potential of heterocyclic compounds in cancer research. The cytotoxicity of various fluorinated derivatives of 1,4-naphthoquinone has also been reported against RPMI, MCF, and HEP tumor cells researchgate.net.

| Compound Class | Cell Line | Activity/Measurement | Reference |

|---|---|---|---|

| Thiazole-based pyrrolidine with 4-F-phenyl group | L929 (mouse fibroblast) | No significant toxicity observed | biointerfaceresearch.com |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (human lung adenocarcinoma) | Evaluated for anticancer activity | mdpi.com |

| Substituted 1,4-naphthoquinones | DU-145 (prostate), MDA-MB-231 (breast), HT-29 (colon) | Antiproliferative activity demonstrated | nih.gov |

| Fluorinated 1,4-naphthoquinone derivatives | RPMI, MCF, HEP (tumor cells) | Cytotoxic effects observed | researchgate.net |

Investigation of Anticancer Mechanisms

The investigation into the anticancer mechanisms of this compound analogs has revealed multifaceted pathways through which these compounds exert their cytotoxic effects. Research has focused on their ability to induce programmed cell death, generate reactive oxygen species (ROS), and activate specific signaling pathways.

Novel derivatives of aminophenyl-1,4-naphthoquinones featuring a pyrrolidine group have been synthesized and studied for their effects on leukemic cells. researchgate.net Two such compounds, TW-85 and TW-96, which differ by a methyl or hydroxyl group on the aminophenyl moiety, were shown to induce concentration- and time-dependent cell death in human U937 promonocytic leukemia cells. researchgate.net While both compounds could trigger mitochondrial permeability transition pore (mPTP) opening, cytochrome c release, and caspase activation, they exhibited different primary mechanisms of cell death. researchgate.net

TW-85 was found to kill U937 cells predominantly through apoptosis. In contrast, TW-96 was a more potent inducer of necrosis across multiple leukemic cell lines (U937, K562, and CCRF-CEM). researchgate.net The cytotoxicity of TW-96 was linked to the elevation of cytosolic ROS levels, a process that could be mitigated by an NADPH oxidase inhibitor, suggesting this enzyme as the source of ROS generation. researchgate.net Interestingly, the activation of p38 MAPK by both agents appeared to have a protective role against necrosis while having differential effects on apoptosis. researchgate.net

Other studies on broader classes of pyrrolidine derivatives have identified different targets. For instance, some pyrrole-bearing benzimidazole analogs have shown significant antiproliferative activity in human cancer cell lines. nih.gov Additionally, certain pyrrolidine-based compounds have been identified as competitive inhibitors of key signaling proteins like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis. nih.gov Spiro-fused pyrrolidine analogs have also demonstrated anticancer properties, with halogen-substituted derivatives showing higher activity and inducing cell death via apoptosis mediated by increased caspase-3 activation. nih.gov

| Compound | Cell Line(s) | Primary Mechanism of Action | Key Findings |

| TW-85 | U937 | Apoptosis | Induces mPTP opening, cytochrome c release, and caspase activation. researchgate.net |

| TW-96 | U937, K562, CCRF-CEM | Necrosis, Cytotoxicity | Induces ROS generation via NADPH oxidase; also triggers mPTP opening. researchgate.net |

| Halogenated Spiropyrrolidines | Cancer cell lines | Apoptosis | Mediated by increased activation of caspase-3 proteins. nih.gov |

Other Biological Activities and Mechanistic Insights

Analogs of this compound have demonstrated significant potential in modulating inflammatory responses. A primary mechanism identified is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. nih.gov

Studies on fused pyrrole structures, such as pyrrolopyridines, have shown good anti-inflammatory activity, with molecular docking studies confirming their binding to the COX-2 enzyme. nih.gov Further research into pyrrolo[3,4-c]pyrrole derivatives has identified compounds with strong inhibitory activity against both COX-1 and COX-2 isoforms. nih.gov Similarly, novel pyrrolo[3,4-d]pyridazinone analogs have been reported to inhibit cyclooxygenase, showing a preference for the COX-2 isoenzyme, which is associated with their promising anti-inflammatory and antioxidant activities. nih.gov The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, a benzopyrrole analog, also functions through the inhibition of cyclooxygenase. nih.gov

A significant body of research has been dedicated to evaluating the anticonvulsant properties of this compound analogs, revealing potent activity in various preclinical models of epilepsy. These evaluations commonly use the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests to determine the efficacy and spectrum of activity.

One series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones was assessed for anticonvulsant effects. The most active compound, 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2,5-dione (8a) , showed a potent ED₅₀ value of 14.90 mg/kg in the MES test after oral administration in rats. researchgate.net Another derivative, 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione (7d) , was most effective in the scPTZ test, with an ED₅₀ of 42.30 mg/kg. researchgate.net

In another study, a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and tested. The standout compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) , displayed highly beneficial ED₅₀ values of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz (32 mA) test. mdpi.com Mechanistic studies suggest its action relies on interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Fluorinated analogs of (4S,8aS)-4-phenylperhydropyrrolo[1,2-a]pyrazine-2,6-dione also exhibited high activity in MES, scMET, and 6 Hz models, indicating that incorporating fluorine atoms into the phenyl ring can be beneficial for anticonvulsant potency. doi.org These findings underscore the potential of pyrrolidine derivatives as broad-spectrum antiseizure agents. doi.orgnih.gov

| Compound/Analog Series | Test Model | Result (ED₅₀) | Putative Mechanism |

| 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | MES | 14.90 mg/kg | Not specified |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 mg/kg | Voltage-gated sodium and calcium channel interaction mdpi.com |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32mA) | 28.20 mg/kg | Voltage-gated sodium and calcium channel interaction mdpi.com |

| 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione | scPTZ | 42.30 mg/kg | Not specified |

| Fluorinated pyrrolo[1,2-a]pyrazine-2,6-diones | MES, scMET, 6 Hz | High Activity | Not specified |

Pyrrolidine-2-one derivatives have been investigated for their ability to modulate the antioxidant system, primarily through their capacity to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this activity.

In one study, a series of synthesized pyrrolidin-2-one derivatives were screened, with most compounds exhibiting moderate to potent antioxidant capabilities when compared to the gallic acid standard. researchgate.net Another investigation into 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones also identified several compounds with moderate to high DPPH scavenging ability; one derivative containing a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole moiety showed a very high scavenging capacity of 92%. researchgate.net

Further research on 3-hydroxy-3-pyrroline-2-one derivatives identified 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one as a particularly promising radical scavenger based on the DPPH assay. Quantum chemistry calculations supported this finding, suggesting the compound is an effective scavenger of hydroxyl (HO•) radicals, with a potency comparable to conventional antioxidants like melatonin and Trolox in both polar and non-polar environments.

A key strategy in managing type-2 diabetes is to control post-meal hyperglycemia by inhibiting carbohydrate-digesting enzymes such as α-amylase and α-glucosidase. nih.govresearchgate.net Pyrrolidine derivatives have emerged as effective inhibitors of these enzymes.

In a study focused on developing dual inhibitors, several N-Boc proline amides were synthesized and tested. The 4-methoxy analog 3g showed significant inhibitory activity against both α-amylase (IC₅₀ = 26.24 µg/mL) and α-glucosidase (IC₅₀ = 18.04 µg/mL). nih.govnih.gov Other compounds in the series also displayed noteworthy, albeit more selective, inhibition. nih.govnih.gov

Another study synthesized a series of novel pyrazoline derivatives containing a pyrrolidine moiety. These compounds were screened for their inhibitory effects, with compound 21 , which has a trifluoromethoxy group at the ortho position of the phenyl ring, being identified as the most effective α-glucosidase inhibitor (IC₅₀ = 52.79 ± 6.00 µM). acs.orgacs.org This potency was significantly greater than that of the reference drug acarbose (IC₅₀ = 121.65 ± 0.50 µM). acs.orgacs.org Molecular modeling studies supported these findings, showing a high specificity of the active compounds for the α-glucosidase active site. acs.orgacs.org

| Compound/Analog Series | Target Enzyme | Inhibitory Concentration (IC₅₀) |

| 4-methoxy N-Boc proline amide (3g) | α-Amylase | 26.24 µg/mL nih.govnih.gov |

| 4-methoxy N-Boc proline amide (3g) | α-Glucosidase | 18.04 µg/mL nih.govnih.gov |

| Pyrrolidine-based pyrazoline (21) | α-Glucosidase | 52.79 ± 6.00 µM acs.orgacs.org |

| Acarbose (Reference) | α-Glucosidase | 121.65 ± 0.50 µM acs.orgacs.org |

The opening of the mitochondrial permeability transition pore (mPTP) is a critical event in cell death pathways, particularly in ischemia-reperfusion injury. nih.gov Targeting the mPTP is therefore a major therapeutic goal. A phenyl-pyrrolidine derivative, designated C31 , was specifically designed as a small-molecule inhibitor of cyclophilin D (CypD), a key modulator of the mPTP. nih.gov

In vitro and ex vivo studies demonstrated that C31 potently inhibits cardiac mPTP opening. nih.gov The compound exhibits a dual mechanism of action: it not only inhibits the peptidylprolyl cis-trans isomerase (PPIase) activity of CypD, similar to the well-known inhibitor cyclosporine A (CsA), but it also prevents mPTP opening through a secondary mechanism that is independent of CypD inhibition. nih.gov This dual action makes it a particularly robust inhibitor. Investigations in isolated mouse cardiac mitochondria confirmed its effectiveness in preventing mitochondrial swelling and increasing calcium retention capacity (CRC), a measure of mPTP resistance. nih.gov This research highlights the potential of developing phenyl-pyrrolidine derivatives as cardioprotective agents by effectively blocking the mPTP. nih.gov

Sodium Channel Modulation

While direct studies on the sodium channel modulation of this compound are not extensively documented in publicly available research, the broader class of pyrrolidine-containing compounds has been a significant area of investigation for anticonvulsant properties, which are often mediated through the modulation of voltage-gated sodium channels.

The pyrrolidine scaffold is a key structural feature in several anticonvulsant drugs. For instance, levetiracetam and its analog brivaracetam are clinically used pyrrolidine anticonvulsants for the treatment of epilepsy drugs.com. Although their exact mechanism of action is still under investigation, it is understood to involve the modulation of synaptic neurotransmission, which can indirectly influence neuronal excitability regulated by sodium channels drugs.com.

Recent research has focused on the synthesis and evaluation of novel pyrrolidine derivatives for their potential as anticonvulsant agents. A notable area of study involves N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives, which have shown potent, broad-spectrum antiseizure activity in various animal models acs.org. One such compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1, has demonstrated significant efficacy in preclinical studies acs.orgnih.gov.

Furthermore, investigations into 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have identified compounds with broad-spectrum anticonvulsant properties in maximal electroshock (MES), pentylenetetrazole-induced seizure (scPTZ), and 6 Hz seizure models in mice mdpi.com. The mechanism of action for some of these potent analogs is suggested to involve the inhibition of peripheral and central sodium and calcium currents mdpi.com.

The following table summarizes the anticonvulsant activity of a selected pyrrolidine-2,5-dione derivative, highlighting the potential of this chemical class in modulating neuronal excitability.

| Compound ID | Seizure Model | ED₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| Compound 14 | MES | 49.6 | >10.1 |

| 6 Hz (32 mA) | 31.3 | >16.0 | |

| scPTZ | 67.4 | >7.4 | |

| 6 Hz (44 mA) | 63.2 | >7.9 | |

| Data sourced from studies on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides. mdpi.com |

These findings collectively suggest that while direct evidence for this compound is lacking, the pyrrolidine core is a validated pharmacophore for the development of agents that modulate neuronal hyperexcitability, likely through interaction with targets such as sodium channels.

Agrochemical Research Applications (Herbicidal, Pesticidal, Plant Growth Regulation)

The application of pyrrolidine derivatives in agrochemical research is an active area of investigation, with studies exploring their potential as herbicides, pesticides, and plant growth regulators nih.gov. Although specific research on this compound in these applications is not prominent, related analogs have shown promising results.

Herbicidal Activity

Research into pyrrolidine-2,4-dione derivatives has identified several compounds with notable herbicidal activity. These compounds have been synthesized and tested against various plant species, demonstrating inhibitory effects on plant growth nih.gov.

In one study, a series of 1-alkyl-3-(α-hydroxy-(un)substituted benzylidene)pyrrolidine-2,4-diones were prepared and evaluated for their herbicidal effects on annual dicotyledonous (Brassica napus) and monocotyledonous (Echinochloa crusgalli) plants. Several of these compounds exhibited significant inhibiting and bleaching activity nih.gov. The herbicidal efficacy of some of these derivatives was found to be comparable to or even better than the standard herbicide sulcotrione under the tested conditions nih.gov.

Another study focused on novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore. These compounds were tested against barnyard grass (Echinochloa crus-galli) and rape (Brassica campestris). Many of the synthesized compounds displayed moderate to good inhibitory activities on plant growth at a concentration of 100 μg/mL . Notably, compounds 10q and 10n from this series showed high herbicidal activities against the roots of barnyard grass and rape seedlings, with inhibition rates of 65.6% and 84.0%, respectively .

Pesticidal Activity

The pyrrolidine and pyrrole scaffolds are present in several insecticidal compounds. For instance, chlorfenapyr, a well-known insecticide, contains a pyrrole ring and acts by disrupting energy production in insects ccspublishing.org.cn. Researchers have synthesized and tested various pyrrole and pyrrolidine analogs to discover new pesticidal agents ccspublishing.org.cnacs.org.

Studies on novel diamide compounds incorporating pyrazolyl and polyfluoro-substituted phenyl groups have shown moderate to good insecticidal activity against pests like Aphis craccivora and Plutella xylostella mdpi.com.

The following table presents the insecticidal activity of selected pyrrole derivatives against the cotton leafworm, Spodoptera littoralis, demonstrating the potential of this heterocyclic scaffold in developing new insecticides.

| Compound ID | Target Pest | LC₅₀ (ppm) after 72h |

| Compound 6a | S. littoralis (2nd larvae) | 0.5707 |

| Compound 7a | S. littoralis (2nd larvae) | 0.1306 |

| Compound 8c | S. littoralis (2nd larvae) | 0.9442 |

| Dimilin (standard) | S. littoralis (2nd larvae) | Not specified |

| Data adapted from a study on new pyrrole derivatives as prospective insecticidal agents. acs.org |

Plant Growth Regulation

The use of proline derivatives, which are structurally related to pyrrolidine, has been explored for improving plant growth. Foliar application of 5-oxoproline (2-pyrrolidone-5-carboxylic acid), a proline analog, resulted in an increased growth rate in oat plants google.com. Treated plants showed a 26% increase in fresh foliar weight compared to untreated control plants 17 days after a single treatment google.com. This suggests that compounds with a pyrrolidine-like structure may have applications in regulating plant development.

Computational and Theoretical Investigations of 1 4 Fluorobenzyl Pyrrolidine and Its Analogs

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein. This method is instrumental in understanding the binding mode of a ligand to its target receptor, providing insights into the intermolecular interactions that stabilize the complex. For derivatives of 1-(4-Fluorobenzyl)pyrrolidine, molecular docking studies have been crucial in identifying potential biological targets and elucidating the structural basis of their activity.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on its analogs provides a framework for understanding its potential interactions. For instance, studies on various pyrrolidine (B122466) derivatives have shown that the pyrrolidine scaffold is a versatile component in designing molecules for a range of biological targets. The spatial arrangement of substituents on the pyrrolidine ring significantly influences the binding affinity and selectivity. nih.gov

The presence of a fluorophenyl group, as in this compound, is a common feature in many biologically active compounds. The fluorine atom can engage in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance binding affinity to a protein target. Docking studies on fluorinated analogs often reveal specific interactions between the fluorine atom and amino acid residues in the binding pocket, such as backbone amides or polar side chains. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at position 3 of the pyrrolidine ring conferred better in vitro potency, suggesting a key role for this moiety in target interaction. nih.gov

A hypothetical docking study of this compound could reveal interactions such as:

Hydrophobic interactions: The benzyl (B1604629) and pyrrolidine rings engaging with nonpolar residues of the target protein.

Hydrogen bonding: The nitrogen atom of the pyrrolidine ring acting as a hydrogen bond acceptor.

Halogen bonding: The fluorine atom acting as a halogen bond donor or engaging in other electrostatic interactions.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues on a Target Protein |

| Hydrophobic | Benzyl ring, Pyrrolidine ring | Leucine, Valine, Isoleucine, Phenylalanine |

| Hydrogen Bonding | Pyrrolidine Nitrogen | Serine, Threonine, Asparagine, Glutamine, Aspartic Acid, Glutamic Acid |

| Halogen Bonding | Fluorine atom | Backbone carbonyls, Serine, Threonine |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are employed to investigate the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the detailed dynamics of their interaction.

For this compound and its analogs, MD simulations can provide critical information that static docking studies cannot. The pyrrolidine ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" conformations. monash.eduresearchgate.net The specific conformation adopted can be influenced by the substituents on the ring and the environment. MD simulations can explore the energy landscape of these different conformations and determine their relative populations. A rigorous conformational analysis of pyrrolidine enamines has demonstrated that multiple conformers can be significantly populated at equilibrium, which has important implications for their reactivity and interaction with biological targets. peerscientist.com

When a ligand like this compound binds to a protein, the complex is not static. MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. By simulating the complex in a solvent environment that mimics physiological conditions, researchers can observe whether the ligand remains in the binding pocket and maintains its key interactions over time. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to assess the stability of the simulation.

Furthermore, MD simulations can reveal dynamic changes in both the ligand and the protein upon binding. For example, the protein may undergo conformational changes to accommodate the ligand, a phenomenon known as induced fit. The simulations can also provide insights into the role of water molecules in mediating ligand-protein interactions.

Key insights from MD simulations of pyrrolidine-containing compounds include:

Conformational Preferences: The pyrrolidine ring can switch between different puckered states, and the presence of substituents can lock it into a specific conformation. way2drug.com

Binding Stability: The stability of the ligand in the active site of the protein, with stable hydrogen bonds and hydrophobic interactions being key indicators of a strong binder.

Dynamic Interactions: The fluctuation of intermolecular interactions and the role of conformational changes in the binding process.

| Parameter Analyzed in MD Simulation | Information Gained | Relevance to this compound |

| Root-Mean-Square Deviation (RMSD) | Stability of the protein-ligand complex | Predicts how stably this compound will bind to its target. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different regions of the protein | Identifies which parts of the target protein are involved in the interaction with the ligand. |

| Hydrogen Bond Analysis | Presence and persistence of hydrogen bonds | Determines the strength and importance of hydrogen bonding in the binding of this compound. |

| Conformational Analysis of Pyrrolidine Ring | Puckering behavior of the pyrrolidine ring | Elucidates the preferred 3D shape of this compound when bound to its target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds. uran.ua

For a class of compounds like the analogs of this compound, a QSAR study would involve compiling a dataset of molecules with their experimentally determined biological activities (e.g., IC50 values). Then, a large number of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., connectivity indices, polar surface area).

3D descriptors: Based on the 3D conformation (e.g., molecular shape, volume).

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that relates a subset of these descriptors to the biological activity. A robust QSAR model for pyrrolidine analogs acting as dipeptidyl peptidase IV (DPP-IV) inhibitors was developed using MLR and PLS methods. way2drug.com This study highlighted the importance of shape flexibility, electronic properties, and dipole moment in determining the inhibitory activity. way2drug.com

A hypothetical QSAR model for a series of analogs of this compound might reveal that:

The presence of a halogen atom at the para position of the benzyl ring is beneficial for activity.

A certain range of molecular weight or lipophilicity (logP) is optimal.

The electrostatic potential on the pyrrolidine nitrogen is correlated with activity.

Once a QSAR model is developed and validated, it can be used to virtually screen a library of compounds and prioritize those with the highest predicted activity for synthesis and testing. This approach can significantly accelerate the drug discovery process.

| Descriptor Type | Example Descriptor | Potential Influence on Activity of this compound Analogs |

| Constitutional (1D) | Molecular Weight | May have an optimal range for activity. |

| Topological (2D) | Wiener Index | Relates to molecular branching and compactness. |

| Geometrical (3D) | Molecular Surface Area | Influences how the molecule fits into the binding site. |

| Electrostatic (3D) | Dipole Moment | Important for interactions in a polar binding environment. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge transfer. |

Theoretical Prediction of Biological Activities and Interaction Mechanisms

Beyond predicting the potency of a compound against a specific target, computational methods can also be used to predict the broader biological activity profile of a molecule. Tools like PASS (Prediction of Activity Spectra for Substances) Online use a large database of known drug-like molecules and their activities to predict the likely biological activities of a new compound based on its structure. semanticscholar.org

For this compound, a PASS prediction would involve submitting its chemical structure to the software, which would then compare it to the structures in its database. The output would be a list of potential biological activities, each with a probability of being active (Pa) and inactive (Pi). researchgate.net This can help in identifying potential therapeutic applications for a new compound, as well as potential off-target effects.

For example, a PASS prediction for this compound might suggest activities such as:

CNS activity: Due to the presence of the pyrrolidine ring, which is a common scaffold in CNS-active drugs.

Enzyme inhibition: The fluorobenzyl group is present in many enzyme inhibitors.

It is important to note that these predictions are probabilistic and need to be validated by experimental testing. However, they provide a valuable starting point for biological screening. In silico studies on novel pyrrolidine derivatives have successfully used such predictions to guide their evaluation for analgesic and anti-inflammatory activities. nih.gov

Theoretical studies can also be used to investigate the mechanism of interaction at a molecular level. For instance, if a docking study predicts a binding pose, further computational analysis can be performed to understand the nature of the interactions in more detail. This can involve calculating the contribution of individual amino acid residues to the binding energy or analyzing the electronic nature of the interactions.

| Predicted Biological Activity (Hypothetical) | Pa (Probability of being Active) | Structural Rationale |

| Monoamine Oxidase B Inhibitor | > 0.7 | The benzylamine (B48309) scaffold is a known MAO inhibitor pharmacophore. |

| Anticonvulsant | > 0.6 | The pyrrolidine ring is present in several anticonvulsant drugs. |

| Anti-inflammatory | > 0.5 | Many compounds with fluorinated phenyl rings exhibit anti-inflammatory properties. |

| Analgesic | > 0.5 | Pyrrolidine derivatives have been explored as analgesic agents. nih.gov |

Note: The Pa values in this table are hypothetical and for illustrative purposes only. A true PASS prediction would require submitting the structure to the PASS software.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. These methods can be used to calculate a variety of molecular properties that are relevant to a compound's biological activity.

For this compound, quantum chemical calculations can be used to determine:

Optimized molecular geometry: The most stable 3D conformation of the molecule.

Distribution of electron density: Visualized through molecular electrostatic potential (MEP) maps, which show the electron-rich and electron-poor regions of the molecule. This can help in identifying sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding sites.

Energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO): The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive.

Atomic charges: The distribution of partial charges on each atom, which can influence intermolecular interactions.

DFT calculations have been applied to study the tautomerism and reaction mechanisms of pyrrolidine derivatives, providing insights into their stability and reactivity. For example, the calculated global reactivity descriptors can help in understanding the biological activity of these compounds.

In the case of this compound, the MEP map would likely show a negative potential around the fluorine atom and the nitrogen atom of the pyrrolidine ring, indicating their potential to act as hydrogen bond acceptors. The HOMO-LUMO gap would provide information about its kinetic stability and its propensity to participate in chemical reactions. These quantum chemical descriptors can also be used in the development of more sophisticated QSAR models.

| Quantum Chemical Property | Calculated Value (Hypothetical) | Interpretation and Relevance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule, which influences its solubility and interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential on F and N atoms | Predicts sites for electrostatic interactions and hydrogen bonding. |

Note: The calculated values in this table are hypothetical and for illustrative purposes. Actual values would require performing specific quantum chemical calculations.

Conclusion and Future Research Perspectives on 1 4 Fluorobenzyl Pyrrolidine Chemistry

Summary of Key Findings in 1-(4-Fluorobenzyl)pyrrolidine Research

Direct research focusing exclusively on the biological or pharmacological properties of this compound as a standalone agent is notably scarce. Its primary role in the scientific literature is that of a synthetic intermediate or a structural fragment within larger, more complex molecules. However, extensive research on closely related N-benzylpyrrolidine and fluorinated heterocyclic derivatives provides significant insights. Key findings from this broader context reveal that:

Scaffold for Bioactivity: The N-substituted pyrrolidine (B122466) framework is a versatile scaffold for a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) applications. nih.govnih.gov

Importance of Fluorination: The 4-fluorobenzyl group is frequently incorporated into drug candidates to block metabolic oxidation and improve binding interactions with target proteins. tandfonline.compharmacyjournal.org For instance, the 4-fluorobenzyl derivative of a thrombin inhibitor showed a five-fold increase in potency compared to the non-fluorinated analog. tandfonline.com

Role as an Intermediate: The compound serves as a key building block in the synthesis of more complex molecules. For example, the related structure 4-(4-fluorobenzyl)piperazine is a crucial component in the development of potent tyrosinase inhibitors for treating hyperpigmentation. nih.gov

These findings underscore the latent potential of this compound as a core structure for the development of novel therapeutic agents.

Identification of Research Gaps and Emerging Areas

The principal research gap is the lack of a dedicated pharmacological profile for this compound itself. While its derivatives are studied, the specific contribution of this core structure to the observed biological effects is often not delineated. This leads to several specific voids in the current knowledge base:

Intrinsic Biological Activity: The compound has not been systematically screened against a broad range of biological targets to determine its inherent activity or potential off-target effects.

Pharmacokinetic Profile: There is no published data on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound.

Structure-Activity Relationship (SAR): A systematic exploration of how simple modifications to the this compound core affect biological activity is missing.

Stereochemical Impact: The influence of chirality, if substituents were added to the pyrrolidine ring, on biological activity has not been explored for this specific N-substituted scaffold. nih.gov

An emerging area of interest is the use of such "privileged" fragments in fragment-based drug discovery (FBDD), where the compound could be used as a starting point to build more potent and selective ligands.

Prospective Directions for Synthetic Methodologies Development

Future synthetic research should aim to develop more efficient, cost-effective, and environmentally friendly methods for producing this compound and its derivatives. While the direct synthesis via reductive amination of pyrrolidine with 4-fluorobenzaldehyde (B137897) is straightforward, advancements could be made in several areas. mdpi.com

Asymmetric Synthesis: For derivatives with substituents on the pyrrolidine ring, developing novel stereoselective synthetic routes is crucial, as different stereoisomers can have vastly different biological activities and safety profiles. nih.govresearchgate.netmdpi.com

Green Chemistry Approaches: The application of microwave-assisted synthesis, flow chemistry, or the use of greener solvents and catalysts could significantly improve the efficiency and sustainability of production.

Diversity-Oriented Synthesis: Creating libraries of this compound derivatives with variations at different positions on the pyrrolidine ring would be invaluable for comprehensive SAR studies.

| Synthetic Advancement | Objective | Potential Methodologies |

| Stereocontrol | To produce enantiomerically pure derivatives. | Chiral catalysts, proline-based organocatalysis, enzymatic resolution. mdpi.com |

| Efficiency | To increase yield and reduce reaction time. | Flow chemistry, microwave-assisted organic synthesis (MAOS). |

| Sustainability | To minimize environmental impact. | Use of aqueous media, biodegradable catalysts, reducing solvent use. |

| Library Generation | To enable rapid SAR exploration. | Solid-phase synthesis, parallel synthesis techniques. |

Opportunities for Advanced Biological and Pharmacological Explorations

The structural characteristics of this compound suggest several promising avenues for pharmacological investigation. A systematic screening campaign is warranted to uncover its potential therapeutic applications.

CNS Disorders: Given that the pyrrolidine ring is a common feature in drugs targeting the central nervous system, this compound and its derivatives should be evaluated for activity against CNS targets such as neurotransmitter receptors and transporters. nih.gov

Oncology: Pyrrolidine-containing molecules have shown promise as anticancer agents. nih.gov Screening against various cancer cell lines and key oncogenic targets (e.g., kinases, protein-protein interactions) could yield valuable lead compounds.

Infectious Diseases: The scaffold should be tested for antibacterial, antifungal, and antiviral properties, as many heterocyclic compounds exhibit potent antimicrobial effects. nih.gov

Enzyme Inhibition: The 4-fluorobenzyl group is known to participate in favorable interactions within enzyme active sites. tandfonline.com A broad panel of enzymes, particularly proteases, kinases, and metabolic enzymes, should be considered as potential targets.

| Therapeutic Area | Potential Targets for Screening | Rationale |

| Central Nervous System | Serotonin Transporter (SERT), Dopamine (B1211576) Transporter (DAT), GABA Receptors, NMDA Receptors | Pyrrolidine is a key scaffold in many CNS-active drugs. |

| Oncology | Tyrosine Kinases (e.g., EGFR), PI3K, Mcl-1, PARP | Pyrrolidine derivatives have shown activity against various cancer targets. nih.govnih.gov |

| Infectious Diseases | Bacterial DNA gyrase, Viral proteases (e.g., HCV NS3/4A), Fungal metabolic enzymes | Heterocycles are a rich source of antimicrobial agents. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Tyrosinase, Autotaxin | Fluorinated compounds and pyrrolidine cores are found in anti-inflammatory agents. nih.govnih.gov |

Integration of In Silico and Experimental Approaches for Drug Design

A modern drug discovery campaign centered on this compound should leverage a synergistic combination of computational and experimental methods to maximize efficiency and success. jddhs.comjddhs.comresearchgate.net This integrated approach can guide the synthesis of new derivatives and prioritize experimental testing.

The workflow could begin with in silico ADMET prediction to evaluate the drug-likeness of the core structure and its virtual derivatives. scielo.brnih.govbiorxiv.org Computational techniques like molecular docking and pharmacophore modeling can then be used to screen these compounds against libraries of known biological targets, identifying those with the highest probability of binding. frontiersin.org The top-ranked virtual hits would then be synthesized and subjected to experimental in vitro assays for validation. The results from these experiments can be used to refine the computational models in an iterative cycle, leading to the rapid optimization of lead compounds. jddhs.com This strategy reduces the time and cost associated with traditional trial-and-error screening, providing a rational, data-driven path toward developing novel therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 1-(4-Fluorobenzyl)pyrrolidine?

- Synthesis : A reported method involves reacting 2-fluorobenzaldehyde with dialkylamine in DMF at 150°C for 20 hours using potassium carbonate as a base. The reaction is monitored by TLC, followed by extraction with ethyl acetate and purification via solvent evaporation under reduced pressure, yielding 93% product as a brown oil .

- Characterization : Key techniques include:

- 1H NMR : Peaks at δ 10.01 (s, CNO), aromatic protons between δ 6.75–7.61, and pyrrolidine protons at δ 1.96–3.30 .

- Elemental Analysis : Nitrogen content (found: 7.5%; calculated: 7.99%) confirms purity .

- Recommendation : Optimize reaction time and temperature to minimize side products. Use preparative HPLC for higher purity if required.

Q. How can researchers ensure reproducibility in synthesizing fluorinated pyrrolidine derivatives?

- Critical Factors :

- Reagent Quality : Use anhydrous DMF to prevent hydrolysis of intermediates.

- Temperature Control : Maintain precise heating (e.g., glycerin bath) to avoid thermal degradation .

- Workup : Sequential washing with ammonium chloride removes unreacted amines, while MgSO4 drying prevents residual moisture .

- Validation : Cross-check NMR shifts with literature and replicate TLC conditions (e.g., silica gel plates, ethyl acetate/hexane mobile phase) .

Q. What safety protocols are essential when handling fluorinated aromatic compounds like this compound?

- Hazards : Fluorinated benzyl groups may release HF under extreme conditions. Health risks include skin/eye irritation (H313/H319) and toxicity if inhaled (H333) .

- Precautions :

- Use fume hoods, nitrile gloves, and safety goggles.

- Store in airtight containers away from heat/sparks (P210) .

- Neutralize waste with calcium carbonate before disposal .

Advanced Research Questions

Q. How can structural contradictions in NMR or crystallographic data for this compound derivatives be resolved?

- Case Study : Discrepancies in aromatic proton splitting (e.g., δ 7.35–7.29 m) may arise from rotational isomers or impurities.

- Methodology :

- Variable-Temperature NMR : Identify dynamic processes by analyzing peak coalescence at elevated temperatures.

- X-ray Crystallography : Resolve conformational ambiguity (e.g., chair vs. boat pyrrolidine rings) using datasets like CCDC 96449 (deposited in IUCr archives) .

- DFT Calculations : Compare experimental and computed chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) to validate structures .

Q. What strategies are effective in modifying this compound to study structure-activity relationships (SAR)?

- Derivatization Approaches :

- Substitution : Introduce electron-withdrawing groups (e.g., -CN, -CF3) at the benzyl position to modulate electronic effects .

- Conformational Locking : Use proline-like derivatives (e.g., FAA4330) with 4-(4-fluoro-benzyl) groups to restrict pyrrolidine ring flexibility and study aggregation behavior .

- Analytical Tools :

- Circular Dichroism (CD) : Monitor conformational changes in chiral derivatives.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to biological targets .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methods :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using ORCA) to identify reactive sites. Fluorine’s electron-withdrawing effect lowers LUMO, enhancing electrophilicity at the benzyl position .

- Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to predict reaction pathways .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Methodological Challenges and Solutions

Q. What are the best practices for analyzing trace impurities in this compound batches?

- Techniques :

- LC-MS/MS : Detect sub-ppm impurities using a C18 column and ESI+ ionization.

- GC-FID : Quantify volatile byproducts (e.g., unreacted 2-fluorobenzaldehyde) .

- Case Study : A 95% pure sample showed a 3% impurity via LC-MS (m/z 224.1), identified as 4-fluorobenzyl alcohol via spiking experiments .

Q. How can researchers design kinetic studies to optimize catalytic alkylation of pyrrolidine with fluorinated benzyl halides?

- Experimental Design :

- In Situ IR : Monitor C-Br bond cleavage (~600 cm⁻¹) during SN2 reactions.

- DoE (Design of Experiments) : Vary catalyst loading (e.g., K2CO3), solvent polarity (DMF vs. acetonitrile), and temperature to identify rate-limiting steps .

- Outcome : A 20-hour reaction at 150°C in DMF maximizes yield, while acetonitrile reduces side-product formation by 12% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro